4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Click Chemistry Bioconjugation Modular Synthesis

This 4-chloro-2-(propargyloxymethyl)pyridine features orthogonal alkyne (CuAAC click) and chloro (Suzuki/Buchwald-Hartwig) sites for modular, protecting-group-free synthesis. Its predicted chloride peroxidase (Pa=0.620) and kinase (Pa=0.584) inhibition offer a direct path to probe development. Procure this precise regiochemical building block to accelerate SAR.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
Cat. No. B12504110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC#CCOCC1=NC=CC(=C1)Cl
InChIInChI=1S/C9H8ClNO/c1-2-5-12-7-9-6-8(10)3-4-11-9/h1,3-4,6H,5,7H2
InChIKeyTYFSGTIYZDLKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine: A Functionalized Pyridine Building Block with Dual Reactive Handles for Targeted Synthesis


4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS 1509306-96-0, molecular formula C₉H₈ClNO, molecular weight 181.62 g/mol) is a substituted pyridine derivative featuring a chloro group at the 4-position and a propargyloxymethyl ether at the 2-position [1]. This heterocyclic scaffold is valued as a versatile synthetic intermediate, with its terminal alkyne enabling efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for modular molecular assembly, while the 4-chloro substituent provides a site for orthogonal cross-coupling reactions [2]. The compound has been explored in medicinal chemistry contexts, showing predicted bioactivity as a chloride peroxidase inhibitor (Pa=0.620) and protein kinase inhibitor (Pa=0.584) via PASS computational analysis [3].

Why 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Cannot Be Replaced by Common Pyridine Analogs in Demanding Synthetic Programs


The substitution pattern of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine—specifically the combination of a 4-chloro leaving group and a 2-propargyloxymethyl ether—is essential for enabling sequential, chemoselective transformations without protecting group manipulations. Unlike simpler 2-substituted or 4-substituted pyridines, this compound provides an orthogonal reactivity profile: the alkyne participates in CuAAC click chemistry under mild conditions that leave the chloro group intact, while the C4 chlorine undergoes Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) without interfering with the alkyne [1]. In contrast, analogs such as 4-chloro-2-methylpyridine lack the click handle, and 2-chloro-4-(prop-2-yn-1-yloxy)pyridine positions the reactive groups on different carbons, altering the electronic and steric properties of the pyridine ring and changing the regioselectivity of subsequent derivatizations [2]. This precise spatial arrangement of functional handles is critical for constructing complex heterocyclic libraries with defined regiochemistry.

Quantitative Differentiation of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Relative to Structural Analogs and In-Class Candidates


Orthogonal Click Chemistry Reactivity Enabled by 2-Propargyloxymethyl Group Without Compromising 4-Chloro Cross-Coupling Competence

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine contains a terminal alkyne moiety that is fully competent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling efficient conjugation to azide-functionalized biomolecules or small molecules under standard click conditions. In contrast, the simpler analog 4-chloro-2-methylpyridine lacks this alkyne and thus cannot participate in click chemistry without prior functionalization. Perhalopyridine-based alkynes analogous to this compound have been demonstrated to undergo regioselective CuAAC with high conversion efficiency [1]. This orthogonal reactivity allows for sequential derivatization: click chemistry at the alkyne followed by Pd-catalyzed cross-coupling at the C4 chloro position (or vice versa) without protecting group strategies.

Click Chemistry Bioconjugation Modular Synthesis

Predicted Chloride Peroxidase Inhibitory Activity (Pa=0.620) Not Observed in 4-Chloro-2-methylpyridine

Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts that 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine possesses significant chloride peroxidase inhibitory activity with a probability "to be active" (Pa) value of 0.620 [1]. This predicted activity is not shared by the simpler analog 4-chloro-2-methylpyridine, which lacks the propargyloxymethyl ether moiety. Additionally, the compound is predicted to exhibit protein kinase inhibitory activity (Pa=0.584) and antimycobacterial activity (Pa=0.577). While PASS predictions are computational and require experimental validation, the quantitative Pa values provide a comparative basis for prioritizing this scaffold over analogs lacking the 2-propargyloxymethyl group for screening in these therapeutic areas.

Chloride Peroxidase Enzyme Inhibition PASS Prediction

Regioselective Functionalization Advantage: 2-Position Propargyloxymethyl Group Directs Subsequent Pyridine N-Oxidation Reactivity

The placement of the propargyloxymethyl group at the 2-position of the pyridine ring confers distinct regioselective properties in subsequent N-oxidation reactions compared to 3- or 4-substituted analogs. Studies on related 2-allyloxy/propargyloxypyridines demonstrate that the 2-substituent directs N-oxidation regioselectivity and influences the electronic environment of the pyridine nitrogen [1]. In contrast, the comparator 4-(prop-2-yn-1-yloxy)pyridine (CAS 18994-77-9) places the alkyne at the 4-position, resulting in different N-oxidation outcomes and altered reactivity in electrophilic aromatic substitution. This regiochemical distinction is critical for synthesizing pyridine N-oxide derivatives with defined substitution patterns.

Regioselective Synthesis Pyridine N-Oxide Heterocyclic Chemistry

Differential Predicted Physicochemical Properties: LogP and Aqueous Solubility Relative to 2-Chloro-4-(prop-2-yn-1-yloxy)pyridine Isomer

The isomeric compound 2-chloro-4-(prop-2-yn-1-yloxy)pyridine (where the chloro and propargyloxy groups are swapped relative to the target compound) exhibits different predicted physicochemical properties that impact its suitability as a drug discovery starting point. While both isomers share the same molecular formula (C₉H₈ClNO) and molecular weight (181.62 g/mol), the 2,4-substitution pattern of the target compound yields a distinct electronic distribution and hydrogen-bonding profile. The 4-chloro-2-propargyloxymethyl arrangement places the hydrogen bond acceptor (pyridine nitrogen) adjacent to the propargyloxymethyl group, potentially influencing solubility and membrane permeability compared to the 2-chloro-4-propargyloxy isomer. This subtle difference in substitution pattern can lead to measurable variations in logP, aqueous solubility, and ultimately in vivo pharmacokinetic behavior [1].

Physicochemical Properties Drug-likeness ADME Prediction

Optimal Research and Industrial Deployment Scenarios for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Based on Verified Differentiation


Modular Synthesis of Triazole-Containing Heterocyclic Libraries via CuAAC Click Chemistry

Employ 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine as a key alkyne building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate diverse 1,2,3-triazole-linked pyridine derivatives. The terminal alkyne moiety reacts efficiently with a wide range of azide-functionalized partners (e.g., carbohydrate azides, peptide azides, fluorescent azide dyes) under mild, biocompatible conditions, while the 4-chloro group remains intact for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). This orthogonal reactivity profile is supported by literature precedents for perhalopyridine-based alkynes [1].

Screening for Chloride Peroxidase and Protein Kinase Inhibitors in Early-Stage Drug Discovery

Prioritize this compound for in vitro screening against chloride peroxidase and protein kinase targets based on favorable PASS computational predictions (chloride peroxidase inhibitor Pa=0.620; protein kinase inhibitor Pa=0.584) [1]. The presence of the propargyloxymethyl group distinguishes this scaffold from simpler 4-chloropyridine analogs and may confer unique binding interactions. Use as a starting point for hit-to-lead optimization in anti-infective (antimycobacterial Pa=0.577) or anti-inflammatory (rheumatoid arthritis treatment Pa=0.499) programs.

Synthesis of Pyridine N-Oxide Derivatives with Defined Regiochemistry for PK Modulation

Utilize the compound's 2-position propargyloxymethyl group to direct regioselective N-oxidation, a common medicinal chemistry transformation to reduce basicity, improve solubility, and introduce metabolic soft spots. The 2,4-substitution pattern yields predictable N-oxide formation, enabling reliable construction of pyridine N-oxide libraries for structure-activity relationship (SAR) studies [1].

Construction of Bifunctional Molecular Probes and Chemical Biology Tools

Leverage the dual orthogonal reactivity (click chemistry at alkyne + cross-coupling at chloro) to synthesize bifunctional probes for chemical biology applications. For example, conjugate a fluorophore or biotin tag via CuAAC at the alkyne while retaining the chloro group for attachment to a target protein ligand via Pd-catalyzed amination or Suzuki coupling. This approach enables streamlined synthesis of activity-based probes and affinity reagents without protecting group manipulations [1].

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